Technical Guide: Physicochemical Properties & Synthesis of Ethyl 4-hydroxy-4-phenylbutanoate
Technical Guide: Physicochemical Properties & Synthesis of Ethyl 4-hydroxy-4-phenylbutanoate
This guide serves as a technical reference for Ethyl 4-hydroxy-4-phenylbutanoate (CAS 111636-13-6), a chiral building block distinct from the more common ACE-inhibitor intermediate, Ethyl 2-hydroxy-4-phenylbutanoate.
Executive Summary
Ethyl 4-hydroxy-4-phenylbutanoate is a gamma-hydroxy ester used primarily as a precursor for chiral 1,3-diamines and substituted
Critical Advisory: Researchers must distinguish this compound from its structural isomer, Ethyl 2-hydroxy-4-phenylbutanoate (HPBE), a key intermediate for Enalapril. Unlike the 2-hydroxy variant, the 4-hydroxy isomer possesses a high propensity for intramolecular cyclization to form 5-phenyl-
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | Ethyl 4-hydroxy-4-phenylbutanoate |
| Common Synonyms | 4-Hydroxy-4-phenylbutyric acid ethyl ester; |
| CAS Number | 111636-13-6 (Racemic) / 125639-64-7 (S-Enantiomer) |
| Molecular Formula | |
| Molecular Weight | 208.25 g/mol |
| SMILES | CCOC(=O)CCC(O)C1=CC=CC=C1 |
| Structural Class |
Structural Isomerism Alert
The similarity in naming conventions often leads to procurement errors.
-
Target Compound (C4-OH): Hydroxyl is benzylic (adjacent to the phenyl ring). Unstable toward lactonization.
-
Common Isomer (C2-OH): Hydroxyl is
to the ester. Stable; used for ACE inhibitors.
Part 2: Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the racemic mixture.
Physical Properties
| Property | Value / Range | Condition / Note |
| Physical State | Viscous Liquid | Colorless to pale yellow oil |
| Boiling Point | 315°C (Predicted) | Warning: Likely decomposes/lactonizes >150°C. Distill only under high vacuum (<1 mmHg). |
| Density | At 20°C | |
| Flash Point | >110°C | Closed Cup (Estimated) |
| Vapor Pressure | At 25°C (Low volatility) |
Solubility & Lipophilicity
| Parameter | Value | Implications for Extraction |
| LogP (Octanol/Water) | 2.15 - 2.50 | Moderately lipophilic. Extract with EtOAc or DCM. |
| Water Solubility | Low (< 1 mg/mL) | Forms emulsions easily due to amphiphilic nature. |
| pKa (Hydroxyl) | ~14.8 | Benzylic alcohol; deprotonation requires strong bases (NaH). |
| pKa ( | ~24.5 | Ester enolate formation requires LDA/LiHMDS at -78°C. |
Stability & Reactivity (The Lactonization Pathway)
The defining characteristic of this molecule is the equilibrium between the open-chain ester and the cyclic lactone.
-
Thermodynamic Driver: Formation of a stable 5-membered furanone ring.
-
Catalysts: Acidic media (pH < 4), high heat (>100°C), or prolonged storage in protic solvents.
-
Prevention: Store in aprotic solvents (THF, Hexane) at 4°C with trace base (e.g.,
) if strictly necessary to maintain the ester form.
Figure 1: The acid-catalyzed cyclization pathway. To preserve the ethyl ester, avoid acidic workups.
Part 3: Synthesis & Experimental Protocols
Synthesis Strategy
The most robust route is the chemoselective reduction of Ethyl 4-oxo-4-phenylbutanoate (Friedel-Crafts product of benzene and succinic anhydride derivative).
Protocol: Chemoselective Reduction (NaBH4)
Objective: Reduce the ketone at C4 without hydrolyzing the ester at C1.
Reagents:
-
Precursor: Ethyl 4-oxo-4-phenylbutanoate (1.0 eq)
-
Reductant: Sodium Borohydride (
, 0.5 eq) -
Solvent: Absolute Ethanol (0.2 M concentration)
-
Quench: Saturated
Step-by-Step Workflow:
-
Dissolution: Dissolve Ethyl 4-oxo-4-phenylbutanoate in absolute ethanol under
atmosphere. Cool to 0°C (Ice bath).-
Why? Low temperature prevents transesterification and suppresses ester reduction.
-
-
Addition: Add
portion-wise over 20 minutes.-
Observation: Mild gas evolution (
).
-
-
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Target: Disappearance of the ketone spot (
).
-
-
Quench: Carefully add sat.
solution.-
Critical: Do NOT use HCl. Acidification will trigger immediate lactonization to 5-phenylbutyrolactone.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Purification: Dry over
. Concentrate in vacuo at <40°C.-
Result: Colorless oil.[] Yield typically 85-92%.
-
Protocol: Asymmetric Synthesis (Biocatalytic)
For drug development requiring high enantiomeric excess (ee), biocatalytic reduction is superior to chemical reduction.
-
Biocatalyst: Rhodotorula rubra or engineered Ketoreductases (KREDs).
-
Cofactor: NADPH with Glucose Dehydrogenase (GDH) recycling.[2][3]
-
Reference Standard: See RSC Advances for biotransformation kinetics [1].
Figure 2: Synthetic routes comparing chemical reduction vs. enzymatic resolution.
Part 4: Analytical Characterization
To validate the identity and purity of the synthesized compound, use the following parameters.
1H-NMR (400 MHz, CDCl3)
- 7.25-7.40 (m, 5H): Phenyl aromatic protons.
- 4.75 (t, 1H): Benzylic proton (-CH OH). Diagnostic peak.
- 4.15 (q, 2H): Ethyl ester methylene (-OCH2 CH3).
-
2.40 (t, 2H):
-methylene (-CH2 COO-). -
2.05-2.20 (m, 2H):
-methylene (-CH(OH)CH2 -). - 1.25 (t, 3H): Ethyl ester methyl.
HPLC Method (Chiral Separation)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
(R)-Enantiomer: ~13.9 min
-
(S)-Enantiomer: ~14.6 min (Source: RSC Advances [1]).
-
References
-
Royal Society of Chemistry (RSC). Synthesis of enantiomerically pure diamines via biotransformation.[4] (Discusses the reduction of keto-esters to 4-hydroxy-4-phenylbutanoate).
-
PubChem Compound Summary. Ethyl 4-oxo-4-phenylbutanoate (Precursor).
-
BLD Pharm. Ethyl 4-hydroxy-4-phenylbutanoate Product Entry (CAS 111636-13-6). [5][6][7][8][9][10]
-
Sigma-Aldrich. Ethyl (R)-2-hydroxy-4-phenylbutyrate (Isomer Distinction Reference).
Sources
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 40564-46-3|6-Benzyltetrahydro-2H-pyran-2-one|BLD Pharm [bldpharm.com]
- 6. 1292210-87-7|2,3-Dihydroxypropyl 4-phenylbutanoate|BLD Pharm [bldpharm.com]
- 7. 92017-03-3|5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one|BLD Pharm [bldpharm.com]
- 8. 125639-64-7|(S)-Ethyl 2-hydroxy-4-phenylbutanoate|BLD Pharm [bldpharm.com]
- 9. 34674-93-6|4-Hydroxy-4-phenylbutanoic acid|BLD Pharm [bldpharm.com]
- 10. 111636-13-6|Ethyl 4-hydroxy-4-phenylbutanoate|BLD Pharm [bldpharm.com]
